molecular formula C21H25N3O5S B11050150 1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11050150
M. Wt: 431.5 g/mol
InChI Key: UTCLVLRSIZTRNG-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cyclohexyl group, a benzodioxole moiety, and a pyrazolothiazinone core

Preparation Methods

The synthesis of 1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 6,7-dimethoxy-1,3-benzodioxole and cyclohexylamine.

    Cyclization: The intermediates undergo cyclization reactions under controlled conditions to form the pyrazolothiazinone core.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Material Science: The compound’s unique structure makes it a candidate for use in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C21H25N3O5S/c1-11-22-20-15(21(25)23-24(20)12-7-5-4-6-8-12)19(30-11)13-9-14-17(29-10-28-14)18(27-3)16(13)26-2/h9,12,19H,4-8,10H2,1-3H3,(H,23,25)

InChI Key

UTCLVLRSIZTRNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC4=C(C(=C3OC)OC)OCO4)C(=O)NN2C5CCCCC5

Origin of Product

United States

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